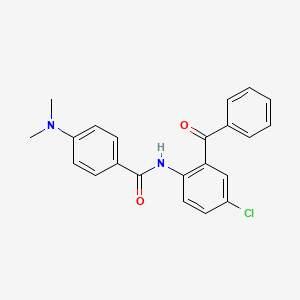![molecular formula C19H19N3O3 B2954390 1-methyl-3-nitro-4-{[4-(propan-2-yl)phenyl]amino}-1,2-dihydroquinolin-2-one CAS No. 874463-51-1](/img/structure/B2954390.png)
1-methyl-3-nitro-4-{[4-(propan-2-yl)phenyl]amino}-1,2-dihydroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-nitro-4-{[4-(propan-2-yl)phenyl]amino}-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of quinolones Quinolones are known for their broad range of biological activities, including antibacterial, antiviral, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-nitro-4-{[4-(propan-2-yl)phenyl]amino}-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of the nitro group into the quinoline ring.
Amination: Substitution of the nitro group with an amino group.
Alkylation: Introduction of the methyl group.
Coupling Reaction: Formation of the final compound by coupling with 4-(propan-2-yl)phenylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-3-nitro-4-{[4-(propan-2-yl)phenyl]amino}-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens and alkyl halides are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
1-methyl-3-nitro-4-{[4-(propan-2-yl)phenyl]amino}-1,2-dihydroquinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-nitro-4-{[4-(propan-2-yl)phenyl]amino}-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. It may inhibit enzymes or interfere with DNA replication, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-3-nitroquinolin-2-one: Lacks the amino and propan-2-ylphenyl groups.
4-amino-1-methylquinolin-2-one: Lacks the nitro group.
3-nitro-4-{[4-(propan-2-yl)phenyl]amino}quinolin-2-one: Lacks the methyl group.
Uniqueness
1-methyl-3-nitro-4-{[4-(propan-2-yl)phenyl]amino}-1,2-dihydroquinolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1-methyl-3-nitro-4-(4-propan-2-ylanilino)quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12(2)13-8-10-14(11-9-13)20-17-15-6-4-5-7-16(15)21(3)19(23)18(17)22(24)25/h4-12,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEULESFVJBASGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26664117 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2954307.png)
![5-[(2-Chlorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B2954310.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2954311.png)
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2954312.png)
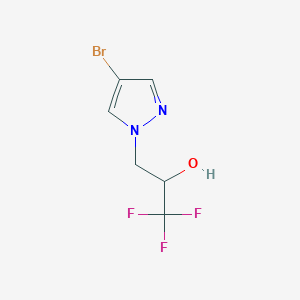
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2954315.png)
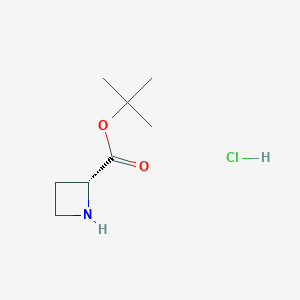
![3-{[4-(tert-butyl)benzyl]sulfanyl}-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2954321.png)
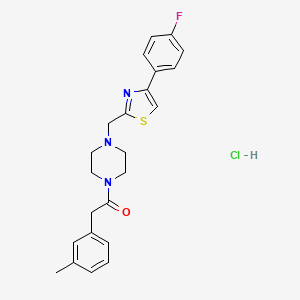
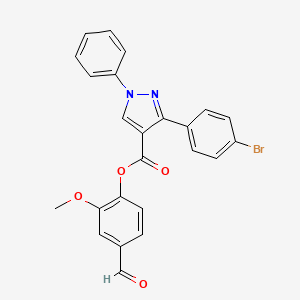
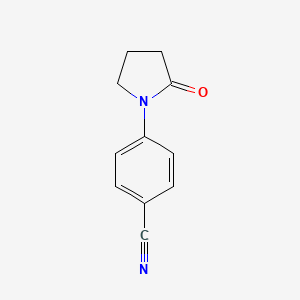
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2954327.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2954328.png)
